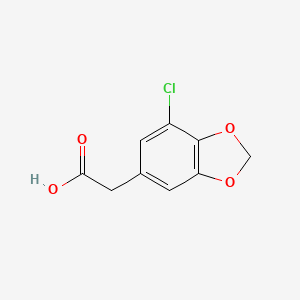

2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer research . It’s also related to other compounds such as “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” which has a molecular formula of C15H19ClO5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of related compounds such as “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” has been analyzed. This compound has a molecular formula of C15H19ClO5 and an average mass of 314.761 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, related compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” has a density of 1.3±0.1 g/cm3, a boiling point of 438.1±45.0 °C at 760 mmHg, and a flash point of 218.7±28.7 °C .科学的研究の応用

Environmental Chemistry and Catalysis

A significant application in scientific research for derivatives closely related to 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid involves their use in environmentally benign catalytic systems. For example, a study developed an efficient TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, demonstrating the potential for sustainable chemical processes. This system highlights the utility of such compounds in facilitating green chemistry applications, specifically in alcohol oxidation to carbonyl compounds with high yields under mild conditions (Li & Zhang, 2009).

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been utilized in the synthesis of various biologically active molecules. For instance, the synthesis of new 1,4-Benzodioxanуl-1,2,4-triazole derivatives from a reaction with N-substituted chloroacetic acid amides demonstrates the compound's utility in creating potential therapeutic agents. These derivatives could serve as a foundation for developing novel drugs with specific pharmacological properties (Sargsyan et al., 2018).

Photolytic Studies

The photolytic transformation of diclofenac, a compound structurally related to this compound, and its transformation products in aqueous solutions has been studied, providing insights into the environmental fate of chlorinated aromatic compounds. This research is crucial for understanding how such substances degrade in natural water bodies and the potential formation of byproducts with environmental and health implications (Eriksson, Svanfelt, & Kronberg, 2010).

Chemical Sensors

Another innovative application involves the synthesis of a new fluorescent compound for selectively determining Co2+ ions. This highlights the potential for using derivatives of this compound in the development of chemical sensors, particularly for metal ion detection in various environmental and biological matrices. Such sensors can offer high selectivity and sensitivity for specific ions, contributing to advancements in analytical chemistry and environmental monitoring (Rui-j, 2013).

将来の方向性

Future research could focus on further optimization of related compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, the antidiabetic potential of benzodioxol derivatives has been suggested, indicating another possible direction for future research .

特性

IUPAC Name |

2-(7-chloro-1,3-benzodioxol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-6-1-5(3-8(11)12)2-7-9(6)14-4-13-7/h1-2H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNIAKWISLGLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

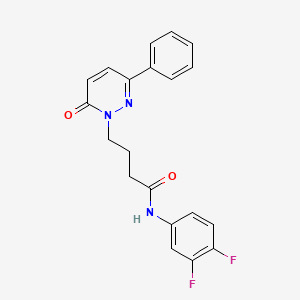

![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)

![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)

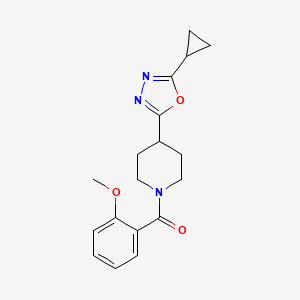

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2803902.png)

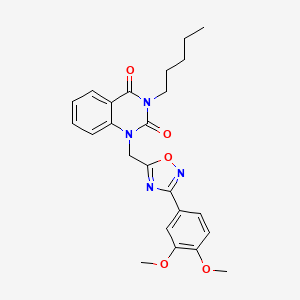

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803906.png)